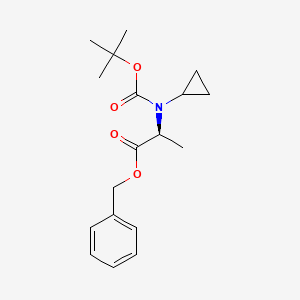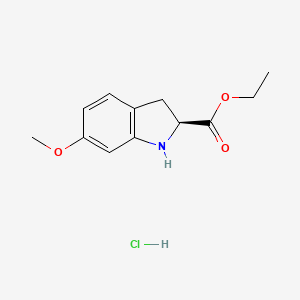
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butoxycarbonyl group (also known as a Boc group, which is often used in organic synthesis to protect amines), and a cyclopropyl group (a three-membered carbon ring). The “(S)” at the beginning indicates that it is the “left-handed” version of this molecule, referring to its chirality or 3D orientation .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a different part of the molecule. The exact methods would depend on the starting materials and the specific conditions required for each reaction. Typically, protecting groups like the Boc group are added early in the synthesis and removed in the final steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the Boc group is bulky and electron-donating, and the cyclopropyl group is strained due to its small ring size .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions, the Boc group could be removed using acid to reveal a free amine, and the cyclopropyl group could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The presence of the Boc group might make it more soluble in organic solvents .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, N-Boc-(S)-cyclopropylalanine benzyl ester is attached to a solid support resin, facilitating stepwise peptide assembly. Its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows efficient peptide elongation. Researchers utilize SPPS for high-throughput peptide library synthesis, epitope mapping, and drug discovery.
These applications highlight the versatility and significance of N-Boc-(S)-cyclopropylalanine benzyl ester in various scientific contexts. Its structural features and synthetic accessibility make it a valuable tool for advancing research and drug development . If you need further information or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical pathways .
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be removed under acidic conditions, revealing the protected amine group . This property is often utilized in the synthesis of complex organic molecules, including peptides .
Biochemical Pathways
Compounds containing the boc group are often used in the synthesis of peptides . These peptides can influence a wide range of biochemical pathways, depending on their structure and the specific amino acids they contain .
Pharmacokinetics
The boc group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group can reveal an amine group, which can participate in various chemical reactions . This can lead to changes in the structure and function of the resulting molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group is typically performed under acidic conditions . Therefore, the pH of the environment can significantly influence the action of this compound . Additionally, temperature can also play a role, as some reactions involving this compound are performed at high temperatures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCZKCAZIODC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)


![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)
![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)
![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)
![N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B2844513.png)